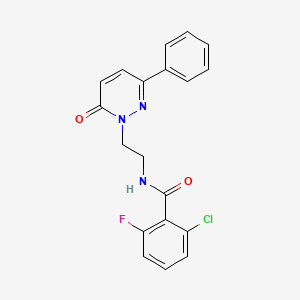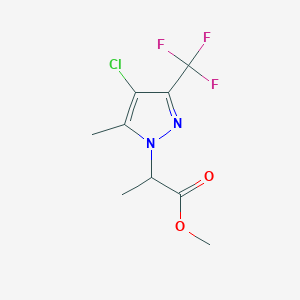amino]ethanesulfonyl fluoride CAS No. 877964-15-3](/img/structure/B2875816.png)
2-[[(4-Fluorophenyl)sulfonyl](methyl)amino]ethanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4-Fluorophenyl)sulfonylamino]ethanesulfonyl fluoride” is a chemical compound with the molecular formula C9H11F2NO4S2 and a molecular weight of 299.32 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C9H11F2NO4S2. It contains nine carbon atoms, eleven hydrogen atoms, two fluorine atoms, one nitrogen atom, four oxygen atoms, and two sulfur atoms . For a more detailed structural analysis, it would be beneficial to refer to a crystallographic or spectroscopic study.Applications De Recherche Scientifique
Polymer Synthesis and Modification
Aminobenzenesulfonyl fluorides, closely related to 2-[(4-Fluorophenyl)sulfonylamino]ethanesulfonyl fluoride, have been utilized in the synthesis and polymerization of fluorosulfonylaryl monomers to produce polymers and copolymers bearing sulfonic acid groups. These compounds serve as intermediates for creating a vast array of polymers with potential applications in various industries due to their stability and reactivity (Hart & Timmerman, 1960).
Development of Electrolytes for Lithium Batteries
Sulfonyl fluorides synthesized from polyfluoroalkyl trimethyl silanes have been proposed as potential electrolytes for lithium batteries. This innovative approach, which involves the transformation of polyfluoroalkylsulfinates into sulfonyl fluorides, highlights the importance of these compounds in advancing battery technology and energy storage solutions (Toulgoat et al., 2007).
Advances in Medical Imaging
A fully automated synthesis module for the preparation of S-(2-[(18)F]fluoroethyl)-L-methionine, an amino acid tracer for tumor imaging with positron emission tomography (PET), demonstrates the application of sulfonyl fluorides in the field of medical diagnostics. This methodology involves direct nucleophilic fluorination reactions, underscoring the role of sulfonyl fluorides in the synthesis of imaging agents (Tang et al., 2003).
Discovery and Development of New Drug Candidates
Sulfonamides incorporating fluorine and 1,3,5-triazine moieties have been identified as effective inhibitors of carbonic anhydrases from Mycobacterium tuberculosis, showcasing the therapeutic potential of sulfonyl fluoride derivatives in developing novel antimycobacterial agents. The unique chemical properties of these compounds make them promising candidates for addressing drug resistance and enhancing treatment efficacy (Ceruso et al., 2014).
These studies exemplify the versatility and importance of 2-[(4-Fluorophenyl)sulfonylamino]ethanesulfonyl fluoride and its derivatives in scientific research, spanning from materials science to medical applications. The ongoing exploration of these compounds is likely to uncover further applications and contribute to advancements in various fields.
Safety and Hazards
The safety data sheet for a similar compound, 4-Fluorophenyl methyl sulfone, suggests that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves and clothing, and to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of contact with skin or eyes, or if swallowed, seek medical attention .
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)sulfonyl-methylamino]ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO4S2/c1-12(6-7-17(11,13)14)18(15,16)9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAVGCCUOCJQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCS(=O)(=O)F)S(=O)(=O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2875734.png)

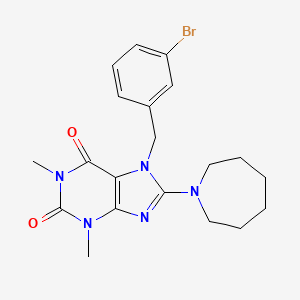
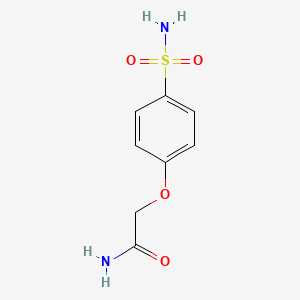
![2-[(6-Fluoropyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2875739.png)
![6-chloro-N2-[4-(morpholin-4-yl)butyl]pyridine-2,5-dicarboxamide](/img/structure/B2875740.png)

![N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-N-(2-methoxy-1-methylethyl)acetamide](/img/structure/B2875746.png)
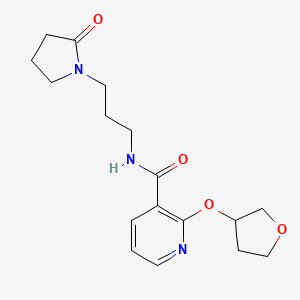
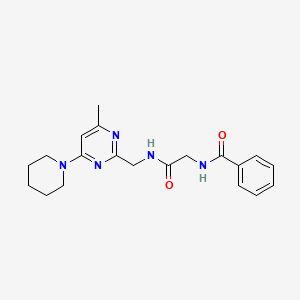
![N-(2-methoxyethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2875751.png)
![N-cyclopentyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2875754.png)
